molecular formula C13H19N5O2S2 B11059578 5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine

5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B11059578
M. Wt: 341.5 g/mol
InChI Key: DSEAIZGPRYXMBD-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . The subsequent introduction of the piperidinylsulfonylmethylsulfanyl group can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different functional groups onto the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as CDKs. By inhibiting CDKs, the compound can interfere with the cell cycle progression, leading to the induction of apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK/cyclin complexes, which are crucial for cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-3-{[(piperidin-1-ylsulfonyl)methyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of the piperidinylsulfonylmethylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent by improving its binding affinity and specificity for molecular targets.

Properties

Molecular Formula

C13H19N5O2S2

Molecular Weight

341.5 g/mol

IUPAC Name

5,7-dimethyl-3-(piperidin-1-ylsulfonylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C13H19N5O2S2/c1-10-8-11(2)18-12(14-10)15-16-13(18)21-9-22(19,20)17-6-4-3-5-7-17/h8H,3-7,9H2,1-2H3

InChI Key

DSEAIZGPRYXMBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCS(=O)(=O)N3CCCCC3)C

Origin of Product

United States

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